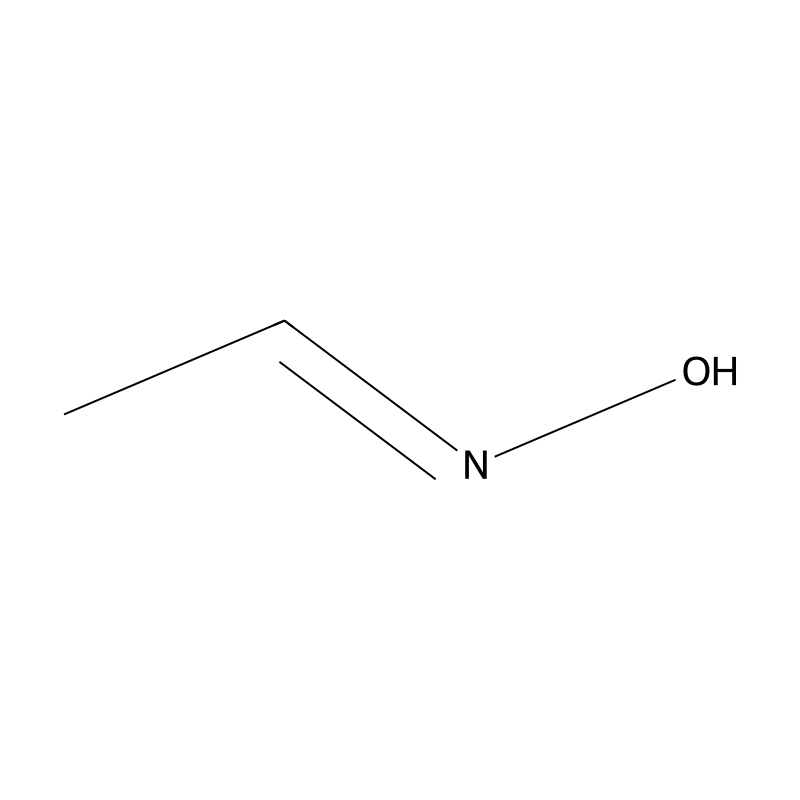

Acetaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in alcohol, ether

Miscible with ethanol, ethe

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Precursor for diverse molecules: Acetaldoxime serves as a crucial building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Its versatility stems from its reactive functional groups, allowing it to participate in numerous chemical reactions. Source:

- Catalyst and reaction intermediate: In specific reactions, acetaldoxime acts as a catalyst, accelerating the reaction rate and improving efficiency. It can also function as an intermediate, transforming into a desired product during the reaction sequence. Source:

Metal Ion Extraction:

Acetaldoxime exhibits the ability to complex with certain metal ions, facilitating their extraction from solutions. This property proves valuable in various research endeavors, such as:

- Environmental remediation: Extracting heavy metals from contaminated water or soil samples for analysis and potential remediation strategies.

- Separation science: Isolating and purifying specific metal ions from complex mixtures for further study or applications in material science and catalysis.

Other Research Applications:

- Study of oxime reactivators: Acetaldoxime holds significance in the research and development of oxime reactivators, which are antidotes used to treat poisoning caused by certain nerve agents. By understanding how acetaldoxime interacts with these agents, scientists can design more effective antidotes. Source: )

- Investigation of protein-ligand interactions: Researchers may employ acetaldoxime as a tool to study how proteins interact with small molecules, providing insights into protein function and potential drug development strategies.

Acetaldoxime is an organic compound with the chemical formula C₂H₅NO. It is classified as an aldoxime, formed by the reaction of acetaldehyde with hydroxylamine. Acetaldoxime typically appears as a colorless liquid or a white solid, exhibiting a pungent odor and high flammability. The compound can exist in two crystalline forms, known as the α-form and β-form, which have melting points of approximately 44 °C - 47 °C and 12 °C, respectively. Acetaldoxime displays unique properties, acting both as an acid and a base due to the presence of an acidic proton on the hydroxyl group and a basic nitrogen atom in its structure. It also exists as a mixture of stereoisomers, specifically Z and E forms, with the E form being isolable through crystallization techniques .

- Alkylation: Deprotonation of acetaldoxime using n-butyllithium at low temperatures (-78 °C) generates a dianion that can react with alkyl halides (e.g., benzyl bromide) to yield α-alkylated oximes .

- Rearrangement to Acetamide: Heating acetaldoxime in xylene with catalysts such as nickel(II) acetate leads to its isomerization into acetamide .

- Synthesis of Heterocycles: Chlorination of acetaldoxime can produce acetohydroxamic acid chloride, which can further react to form complex heterocyclic compounds through 1,3-dipolar cycloaddition reactions

..." class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/oximes/" rel="nofollow noopener" target="_blank"> .

- Industrial Uses: Its derivatives are employed in the production of nylon precursors and act as antidotes against nerve agents due to their ability to react with organophosphates

Acetaldoxime shares structural similarities with several other oximes. Below is a comparison highlighting its uniqueness:

Compound Name Formula Key Features Acetone Oxime C₃H₇NO Derived from acetone; used in nylon production. Benzaldoxime C₇H₇NO Derived from benzaldehyde; used in organic synthesis. Dimethylglyoxime C₄H₈N₂O₂ Used in analytical chemistry; forms complexes with metals. Propionaldoxime C₃H₇NO Similar structure; derived from propionaldehyde. Uniqueness of Acetaldoxime:

- Acetaldoxime is notable for its dual functionality (acid-base properties) and versatile reactivity patterns that allow it to participate in diverse synthetic pathways.

- Its specific applications in pesticide synthesis set it apart from other oximes that may not have such targeted industrial uses.

Alkylation of acetaldoxime proceeds via deprotonation to generate a reactive dianion, which undergoes regioselective substitution. Deprotonation with two equivalents of n-butyllithium at −78 °C produces a dianion that reacts with alkyl halides such as benzyl bromide or 1-iodopropane to yield α-alkylated (Z)-oximes (Figure 1) [1]. The reaction’s regioselectivity arises from the syn alignment of the oxime hydroxyl group and the alkylating agent, which directs substitution to the α-carbon adjacent to the nitrogen atom.

The stereochemical outcome depends on the oxime’s configuration. For example, (Z)-aldoximes predominantly form N-alkylated products, whereas (E)-aldoximes favor O-alkylation [2]. This dichotomy stems from steric and electronic effects: the (Z)-isomer’s hydroxyl group shields the nitrogen lone pair, promoting nucleophilic attack at the oxygen, while the (E)-isomer’s geometry facilitates nitrogen-centered reactivity [2].

Table 1: Regioselectivity in Alkylation of Acetaldoxime Isomers

Isomer Alkylation Site Major Product Yield (%) (Z) Nitrogen N-Alkylated Oxime 85–92 (E) Oxygen O-Alkylated Oxime 78–84 Low temperatures (−78 °C) are critical to suppress competing side reactions, such as nitrile formation via elimination [1]. α,α-Dialkylation is achievable through sequential alkylation, enabling the construction of branched architectures.

Rearrangement Pathways to Acetamide

Heating acetaldoxime in xylene with catalytic nickel(II) acetate or silica gel induces isomerization to acetamide (CH~3~CONH~2~) [1]. This rearrangement proceeds via a six-membered cyclic transition state, where the hydroxyl group abstracts a β-hydrogen, followed by proton transfer and nitrogen inversion (Figure 2). Nickel(II) acetate accelerates the process by coordinating to the oxime’s nitrogen and oxygen atoms, stabilizing the transition state.

The reaction exhibits first-order kinetics, with an activation energy of approximately 95 kJ/mol [7]. Byproducts such as acetaldehyde and nitrous acid form under oxidative conditions, particularly during the induction period of pyrolysis [7]. Silica gel, acting as a Brønsted acid catalyst, protonates the oxime oxygen, facilitating dehydration and subsequent [1] [2]-hydride shift.

Heterocyclic Synthesis via Cycloaddition

Acetaldoxime derivatives participate in 1,3-dipolar cycloadditions to construct nitrogen-oxygen heterocycles. Chlorination with N-chlorosuccinimide converts acetaldoxime to acetohydroxamic acid chloride, which reacts with alkenes or alkynes in nitrile oxide-mediated (3+2) cycloadditions [6]. For example, reaction with α-diazo esters in the presence of Cu(OTf)~2~ yields 1,2,4-oxadiazine derivatives (Figure 3) [5].

Key Features of Cycloaddition Reactions:

- Regioselectivity: Electron-rich dipolarophiles favor 5-substituted isoxazolidines, while electron-deficient partners yield 4-substituted products [6].

- Stereospecificity: The alkene’s geometry is retained in the cycloadduct, enabling chiral synthesis.

Intramolecular variants of this reaction assemble polycyclic frameworks, which are valuable in agrochemical and pharmaceutical research [5].

Pyrolysis Dynamics and Radical Mechanisms

Pyrolysis of acetaldoxime (330–440 °C) proceeds via radical and molecular pathways. The initial heterogeneous decomposition produces methyl cyanide (CH~3~CN) and water, while subsequent homolytic cleavage of N–O bonds generates - CH~3~ and - NHOH radicals [7]. Nitric oxide (NO) accelerates the reaction by initiating chain propagation:

$$

\text{- NHOH} + \text{NO} \rightarrow \text{HNO} + \text{- OH}

$$

$$

\text{- OH} + \text{CH~3~CH=NOH} \rightarrow \text{CH~3~CHO} + \text{- NHOH}

$$Propylene inhibits pyrolysis by scavenging radicals, underscoring the radical-dominated mechanism [7]. The induction period corresponds to the accumulation of nitrous acid (HNO~2~), which decomposes to NO and O~2~, catalyzing chain reactions.

Reduction Processes in Nuclear Applications

Reduction of acetaldoxime with sodium in ethanol yields ethylamine (CH~3~CH~2~NH~2~), a precursor to chelating agents used in nuclear fuel reprocessing [3]. The mechanism involves sequential hydrogenation of the C=N bond followed by N–O bond cleavage:

$$

\text{CH~3~CH=NOH} + 4 \text{H} \rightarrow \text{CH~3~CH~2~NH~2~} + \text{H~2~O}

$$In nuclear contexts, ethylamine derivatives complex with actinides, facilitating solvent extraction and waste management. The reaction’s efficiency (>90% yield) and selectivity make it industrially viable [3].

Alanycarb Synthesis Precursor intermediate Agriculture Specialty application Nuclear Fuel Reprocessing Neptunium(VI) Reduction Reductive agent Nuclear Energy Specialized nuclear use Nuclear Fuel Reprocessing Plutonium(IV) Reduction Reductive agent Nuclear Energy Specialized nuclear use Nuclear Fuel Reprocessing PUREX Process Enhancement Valence adjustment Nuclear Energy Process optimization Oxygen Scavenging Boiler Water Treatment Dissolved oxygen removal Industrial Process Industrial utility Pharmaceutical Synthesis Vitamin Production Synthesis intermediate Pharmaceutical Growing market Pharmaceutical Synthesis Sedative Synthesis Synthesis intermediate Pharmaceutical Niche application Pharmaceutical Synthesis Amide Formation Catalyst substitute Pharmaceutical Green chemistry Specialty Chemicals Heterocyclic Compounds Synthesis precursor Chemical Manufacturing Research & development Specialty Chemicals Alkylated Oximes Synthesis precursor Chemical Manufacturing Research & development The diverse applications of acetaldoxime across these industrial sectors demonstrate its significant value as a versatile chemical intermediate. Current market analysis indicates that the global acetaldoxime market, valued at approximately USD 103.7 million in 2024, is projected to reach USD 151.6 million by 2032, reflecting a compound annual growth rate of 4.9 percent [25]. This growth is driven primarily by increasing demand from agrochemical applications, which represent over sixty percent of the market, followed by pharmaceutical applications accounting for approximately twenty percent [25].

Market Parameter Value/Description Source/Context Global Market Size (2024) USD 103.7 Million Verified Market Research Projected Market Size (2032) USD 151.6 Million Market projection Growth Rate (CAGR) 4.9% (2026-2032) Forecast period Asia-Pacific Market Share Largest regional market Regional analysis Primary End-Use Sector Agrochemicals (60%+) Application breakdown Secondary End-Use Sector Pharmaceuticals (20%+) Secondary applications High Purity Segment (≥95%) Growing demand Purity requirements Industrial Grade Segment Bulk applications Industrial applications Production Method Efficiency 92-99% conversion Production optimization Yield in Optimized Conditions 87-95% product yield Synthesis efficiency The nuclear fuel reprocessing applications, while representing a smaller market segment by volume, demonstrate the compound's specialized capabilities in high-technology applications. The ongoing development of advanced nuclear fuel cycles and the need for improved actinide separation technologies position acetaldoxime as an important component in future nuclear waste management strategies [11] [12] [13].

Nuclear Application Technical Parameters Operating Conditions Advantages Research Status Neptunium(VI) Reduction Reduces Np(VI) to Np(V) HNO₃ <3M, <35°C High reduction efficiency Extensively studied Plutonium(IV) Reduction Reduces Pu(IV) to Pu(III) Nitric acid medium Rapid reduction kinetics Mechanistically understood PUREX Process Integration Salt-free reductant Liquid-liquid extraction No salt byproducts Pilot scale testing Actinide Separation Selective reduction Controlled temperature Improved separation Industrial evaluation Waste Stream Processing Organic reductant Aqueous phase Environmentally preferable Ongoing development Valence State Control pH dependent stability Acidic environment Process optimization Commercial potential The pharmaceutical and specialty chemical applications continue to expand as manufacturers seek more efficient and environmentally friendly synthetic pathways. The compound's role in green chemistry initiatives, particularly in amide synthesis and heterocyclic compound preparation, positions it as an important tool for sustainable chemical manufacturing [23] [24].

Physical Description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C.

Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID]Color/Form

Needles

Two crystalline modifications, alpha-form and beta-formXLogP3

-0.1Hydrogen Bond Acceptor Count

2Hydrogen Bond Donor Count

1Exact Mass

59.037113783 g/molMonoisotopic Mass

59.037113783 g/molBoiling Point

115 °CFlash Point

Flash point < 22 °CHeavy Atom Count

4Density

0.9656 at 20 °C/4 °CLogP

-0.13 (LogP)

log Kow = -0.13

-0.13Odor Threshold

Odor Threshold Low: 1.0 [mmHg]

[HSDB] Odor threshold from IUCLIDDecomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.Melting Point

45 °C

Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-formUNII

IF220J2972GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H226 (99.05%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (67.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (58.1%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Vapor Pressure

7.71 [mmHg]

9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/Pictograms

Flammable;Irritant

Other CAS

107-29-9Wikipedia

AcetaldoximeUse Classification

Hazard Classes and Categories -> Flammable - 3rd degree, Reactive - 1st degreeMethods of Manufacturing

Donaruma; United States of America patent 2763686 (1956 to du Pont).General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Acetaldehyde, oxime: ACTIVEStorage Conditions

Conditions for safe storage Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °CInteractions

/Acetaldehyde oxime/ probably inhibits acetaldehyde dehydrogenase in the liver. Ethyl alcohol use after excessive exposure to this substance may result in high acetaldehyde concentrations giving rise to headache, red face, nausea, vomiting, sweating and rapid pulse 9the so called antabuse effect).Dates

Last modified: 08-15-2023 - Industrial Uses: Its derivatives are employed in the production of nylon precursors and act as antidotes against nerve agents due to their ability to react with organophosphates